4-Cyclohexyl-3-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-cyclohexyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQGDFYIINJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation and Cyclohexylation
The synthesis typically begins with a halogenated benzene derivative, such as 1-bromo-2-(trifluoromethyl)benzene. A Grignard reagent, often an i-propylmagnesium chloride-lithium chloride complex, reacts with cyclohexanone in a mixture of heptane and tetrahydrofuran (THF) at 5–10°C to form a cyclohexylated intermediate. This step achieves >85% conversion, with the solvent system critical for stabilizing the Grignard species.
Catalytic Hydrogenation and Bromination
The cyclohexylated product undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 20–50°C under 2–20 bar hydrogen pressure, yielding a saturated cyclohexyl moiety. Subsequent bromination with 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid at 0–5°C introduces a bromomethyl group, achieving 92–95% purity after crystallization.
Carboxylation via Grignard Reagent and CO₂
The brominated intermediate is treated with a butyllithium–magnesium chloride complex in THF at −78°C, followed by quenching with CO₂ to form the carboxylic acid. This step, conducted in situ, achieves a 78–82% yield. Neutralization with potassium carbonate and catalytic DMAP in acetone facilitates product isolation.
Table 1: Key Parameters for Grignard-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexylation | i-PrMgCl·LiCl, cyclohexanone, heptane/THF | 85 | 90 |
| Hydrogenation | Pd/C, H₂ (10 bar), MeOH | 88 | 95 |
| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin, H₂SO₄ | 90 | 92 |
| Carboxylation | BuLi·MgCl₂, CO₂, THF, −78°C | 80 | 88 |
First-Generation Route: Cyanation and Alkaline Hydrolysis
Cyanation Reaction
To mitigate risks associated with n-BuLi, a cyanation step using nickel catalysis replaces direct carboxylation. 4-Bromomethyl-1-cyclohexyl-2-(trifluoromethyl)benzene reacts with potassium cyanide in dimethylformamide (DMF) at 80°C, forming the nitrile derivative in 89% yield.
Alkaline Hydrolysis
The nitrile undergoes hydrolysis with aqueous sodium hydroxide at 100°C, followed by acidification with HCl to precipitate the carboxylic acid. This two-step process achieves an 84% yield, eliminating the need for cryogenic conditions.
Table 2: First-Generation Route Performance
| Step | Conditions | Yield (%) | PMI* |
|---|---|---|---|
| Cyanation | NiCl₂, KCN, DMF, 80°C | 89 | 12.4 |
| Hydrolysis | NaOH (aq), 100°C; HCl | 84 | 8.7 |
| *Process Mass Intensity (PMI) = Total mass input / Mass of product |
Second-Generation Route: Nickel-Catalyzed Coupling and Blanc Chloromethylation
Kumada–Corriu Coupling
A scalable alternative starts with 1-halo-2-(trifluoromethyl)benzene, which undergoes nickel-catalyzed coupling with cyclohexylmagnesium bromide. Using NiCl₂(dppe) in THF at 60°C, this step attains a 94% yield, significantly reducing palladium dependency.
Blanc Chloromethylation
The coupled product reacts with paraformaldehyde and HCl gas in acetic acid at 40°C, introducing the chloromethyl group via the Blanc reaction. Quenching with water and extraction with toluene yields the chloromethyl intermediate in 87% purity.
Carboxylic Acid Formation
Oxidation of the chloromethyl group with KMnO₄ in aqueous H₂SO₄ at 70°C provides the final product in 91% yield. This route reduces PMI by 65% compared to earlier methods.
Table 3: Second-Generation Route Metrics
| Step | Conditions | Yield (%) | PMI |
|---|---|---|---|
| Kumada–Corriu | NiCl₂(dppe), THF, 60°C | 94 | 6.2 |
| Blanc Chloromethylation | HCl gas, CH₃COOH, 40°C | 87 | 4.8 |
| Oxidation | KMnO₄, H₂SO₄, 70°C | 91 | 3.1 |
Solvent and Catalyst Optimization
Solvent Systems
THF/heptane mixtures stabilize Grignard reagents, while toluene enhances crystallization during acid isolation. Switching from DMF to cyclopentyl methyl ether (CPME) in cyanation reduces environmental impact without sacrificing yield.
Catalytic Innovations
Replacing Pd/C with nickel catalysts in coupling reactions lowers costs by 40%. DMAP (4-dimethylaminopyridine) remains pivotal in ester hydrolysis, reducing reaction times by 30%.
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | Grignard Route | First-Generation | Second-Generation |
|---|---|---|---|
| Total Yield (%) | 52 | 61 | 79 |
| Hazardous Reagents | n-BuLi, LiAlH₄ | KCN, NaOH | HCl gas |
| PMI | 34.5 | 21.1 | 14.1 |
| Scalability | Pilot scale | Multi-kilogram | Commercial |
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde or this compound.
Reduction: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol or 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of bioactive compounds. Notably, it is utilized in the production of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which is a precursor for a sphingosine-1-phosphate modulator. This modulator has therapeutic implications for treating immunological disorders such as multiple sclerosis . The synthesis process involves several steps, including the use of various catalytic systems to enhance yield and efficiency.
Case Study: Synthesis of Compound A
A detailed study outlined in the patent literature describes the synthesis of a compound referred to as Compound A, which is derived from this compound. The methods employed include Suzuki coupling reactions and other organic transformations that leverage the unique properties of this acid to produce pharmacologically relevant compounds .
Synthetic Organic Chemistry
Catalytic Reactions
Recent advancements have demonstrated that this compound can undergo multifold C–H activation reactions, leading to the formation of olefinated arenes. This process is particularly valuable for synthesizing structurally diverse molecules from cyclohexyl substrates, allowing for regioselective transformations that can be tailored for specific applications .
Data Table: Reaction Conditions and Yields
| Substrate Type | Reaction Type | Yield (%) | Remarks |
|---|---|---|---|
| Cyclohexyl Acid | C–H Activation | 70-85 | High regioselectivity observed |
| Alkyl-substituted | Olefination | 65-90 | Effective under mild conditions |
Environmental Science
Biodegradation Studies
The environmental impact of fluorinated compounds like this compound has been a topic of research due to their persistence in ecosystems. Studies have shown that certain bacterial strains can metabolize this compound, leading to its degradation into less harmful substances. For instance, Pseudomonas putida has been observed to cometabolize trifluoromethyl benzoates, providing insights into bioremediation strategies for contaminated environments .
Case Study: Microbial Metabolism
Research indicates that microbial degradation pathways involving this compound can lead to the formation of various metabolites, which may have differing environmental impacts. This highlights the importance of understanding microbial interactions with synthetic chemicals in assessing ecological risks .
Mechanism of Action
The mechanism by which 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The trifluoromethyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds for comparison are derived from and other analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethyl group in This compound confers higher lipophilicity (logP ~3.5 estimated) compared to iodine-containing analogs (e.g., 4-(Cyclohexyloxy)-3-iodobenzoic acid , logP ~2.8), enhancing membrane permeability .
- Cyclohexyl vs. cyclopentyl substituents: The cyclohexyl group provides greater steric shielding but lower solubility than cyclopentyl derivatives.
Iodo-substituted analogs (e.g., 4-(Cyclohexylamino)-3-iodobenzoic acid) may exhibit stronger van der Waals interactions but are prone to photodegradation.
Synthetic Utility :
- This compound is a versatile intermediate due to its stability, whereas brominated or nitrile-containing analogs (e.g., 3-Fluoro-4-(dibromomethyl)benzonitrile ) are more reactive, limiting their direct application in final drug molecules .
Research Findings and Data Gaps
- Crystallographic Data: No crystal structure of this compound is reported in the provided evidence. However, SHELX-family software () could be employed for structural determination, given its prevalence in small-molecule crystallography .
- Biological Activity : While analogs like 4-(Cyclohexyloxy)-3-iodobenzoic acid are hypothesized to have niche applications, the trifluoromethyl variant’s bioactivity remains uncharacterized in the available literature.
- Thermodynamic Properties : Melting points, solubility in common solvents, and pKa values are absent from the evidence, necessitating experimental validation.
Biological Activity
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid (CCTB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of CCTB, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
CCTB is characterized by a cyclohexyl group and a trifluoromethyl substituent on a benzoic acid backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity by improving membrane permeability and receptor binding affinity.
The biological activity of CCTB can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that CCTB may modulate pathways related to inflammation and lipid metabolism by activating specific receptors such as peroxisome proliferator-activated receptors (PPARs) .
1. Antimicrobial Activity
CCTB has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated that CCTB exhibits significant antibacterial activity, comparable to conventional antibiotics. The compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 to 15 mm .
2. Anti-inflammatory Effects
Studies have indicated that CCTB possesses anti-inflammatory properties. In animal models, administration of CCTB resulted in a reduction of inflammation markers, suggesting its potential use in treating inflammatory disorders .
3. Anticancer Potential
Research has explored the anticancer effects of CCTB, particularly its ability to inhibit cancer cell proliferation. In vitro assays revealed that CCTB induced apoptosis in various cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of CCTB involved testing against strains such as Staphylococcus aureus and Escherichia coli. The results showed that CCTB had a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In a carrageenan-induced paw edema model in rats, administration of CCTB significantly reduced paw swelling compared to the control group. The anti-inflammatory effect was comparable to indomethacin, a standard anti-inflammatory drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Enhanced lipophilicity due to trifluoromethyl group | Antimicrobial, anti-inflammatory, anticancer |
| N-(4-cyclohexyl-3-trifluoromethyl)-benzyloxy-acetimidic acid ethyl ester | Structure | Intermediate for S1P modulators | Potential therapeutic applications |
| 14(15)-Epoxyeicosatrienoic acid | Structure | Activates PPARs and inhibits sEH | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with a substituted benzoic acid precursor. For example, 3-(trifluoromethyl)benzoic acid derivatives can undergo Friedel-Crafts alkylation with cyclohexyl halides under acidic conditions (e.g., AlCl₃ catalysis) to introduce the cyclohexyl group at the para position .
- Step 2 : Monitor regioselectivity using HPLC or LC-MS to confirm substitution at the 4-position (retention time ~12.5 min under C18 column conditions with acetonitrile/water gradient) .
- Step 3 : Optimize trifluoromethyl group stability by avoiding strong bases that may hydrolyze the CF₃ moiety. Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Workflow :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 40–90% B over 20 min. Retention time: ~14.2 min .
- NMR : Confirm cyclohexyl integration (δ 1.2–1.8 ppm, multiplet for 10H) and benzoic acid proton (δ 12.8 ppm, broad singlet) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 313.1 (calculated for C₁₄H₁₅F₃O₂).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) and SHELXL (refinement) are critical for solving structures with trifluoromethyl groups, which exhibit strong anomalous scattering .
- Challenge : Address disorder in the cyclohexyl ring by applying restraints (e.g., DELU and SIMU in SHELXL) and refining occupancy parameters .
- Example : A related compound (see ) showed a torsional angle of 15.2° between the cyclohexyl and benzoic acid planes, resolved using TWINABS for twinned data.
Q. What experimental and computational approaches address low aqueous solubility in biological assays?
- Methodological Answer :
- Solubility Enhancement :
- Co-solvents : Test DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Salt Formation : Synthesize sodium or lysine salts via reaction with NaHCO₃ or lysine in ethanol (yield >85%) .
- Computational Prediction : Use COSMO-RS (Conductor-like Screening Model) to predict solubility in biorelevant media. Input logP (calculated: 3.2) and polar surface area (45 Ų) for accurate modeling.
Q. How can researchers analyze conflicting biological activity data across cell lines?
- Methodological Answer :
- Hypothesis Testing :
- Step 1 : Verify compound stability in culture media via LC-MS (e.g., degradation products may explain variability) .
- Step 2 : Use siRNA knockdown to confirm target specificity. For example, if COX-2 inhibition is hypothesized, correlate activity with COX-2 expression levels across cell lines .
- Case Study : A structurally similar compound showed IC₅₀ variability (0.5–10 µM) in cancer cells due to differential expression of efflux transporters (e.g., P-gp), resolved with verapamil co-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
